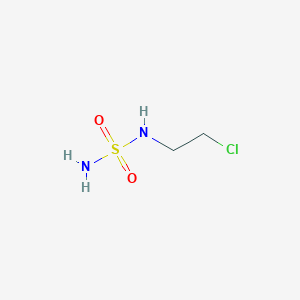
N-(2-Chloroethyl)sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)sulfamide: is an organic compound characterized by the presence of a sulfamide group attached to a 2-chloroethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-Chloroethyl)sulfamide typically begins with 2-chloroethylamine and sulfamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production: Industrial methods for producing this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-Chloroethyl)sulfamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Condensation Reactions: It can react with aldehydes and ketones to form imines and other condensation products
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted sulfamides can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonamides and other oxidized derivatives.
Condensation Products: Condensation reactions can yield imines and related compounds
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds:
Biology and Medicine:
Antimicrobial Agents: The compound and its derivatives have been studied for their antimicrobial properties, showing potential as antibacterial and antifungal agents
Cancer Research: N-(2-Chloroethyl)sulfamide derivatives are explored for their potential use in cancer therapy, particularly in the development of chemotherapeutic agents
Industry:
Polymer Production: The compound is used in the production of specialty polymers with unique properties.
Chemical Intermediates: It serves as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
Molecular Targets and Pathways:
DNA Alkylation: N-(2-Chloroethyl)sulfamide and its derivatives can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. .
Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities
Comparison with Similar Compounds
N,N-Bis(2-chloroethyl)sulfamide: This compound is structurally similar but contains two 2-chloroethyl groups.
N-(2-Chloroethyl)-N-nitrososulfamide: This derivative is used in cancer research for its potential as a chemotherapeutic agent.
Uniqueness:
Versatility: N-(2-Chloroethyl)sulfamide is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields.
Eco-Friendly Synthesis: The development of green synthesis methods for this compound highlights its potential for sustainable industrial applications
Properties
CAS No. |
154743-06-3 |
|---|---|
Molecular Formula |
C2H7ClN2O2S |
Molecular Weight |
158.61 g/mol |
IUPAC Name |
1-chloro-2-(sulfamoylamino)ethane |
InChI |
InChI=1S/C2H7ClN2O2S/c3-1-2-5-8(4,6)7/h5H,1-2H2,(H2,4,6,7) |
InChI Key |
FBWDWHONCBKETG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)NS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















